2,5-Dibromo-3,6-difluorobenzoic acid
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Overview
Description
2,5-Dibromo-3,6-difluorobenzoic acid is an organic compound with the molecular formula C7H2Br2F2O2 It is a derivative of benzoic acid, characterized by the presence of two bromine atoms and two fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3,6-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the bromination of 3,6-difluorobenzoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-3,6-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroxy derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted benzoic acids.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxybenzoic acids and related compounds.
Scientific Research Applications
2,5-Dibromo-3,6-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3,6-difluorobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reactants and the conditions of the reaction.
Comparison with Similar Compounds
2,6-Difluorobenzoic acid: Similar in structure but lacks bromine atoms, leading to different reactivity and applications.
3,5-Dibromo-2,6-difluorobenzoic acid: Another brominated and fluorinated benzoic acid with different substitution patterns.
4-Bromo-2,5-difluorobenzoic acid: Similar but with bromine at the 4 position instead of 2 and 5.
Uniqueness: 2,5-Dibromo-3,6-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in synthesizing compounds that require precise functionalization of the benzene ring.
Properties
CAS No. |
1263376-61-9 |
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Molecular Formula |
C7H2Br2F2O2 |
Molecular Weight |
315.89 g/mol |
IUPAC Name |
2,5-dibromo-3,6-difluorobenzoic acid |
InChI |
InChI=1S/C7H2Br2F2O2/c8-2-1-3(10)5(9)4(6(2)11)7(12)13/h1H,(H,12,13) |
InChI Key |
ADTKZZCYCASGJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)O)Br)F |
Origin of Product |
United States |
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